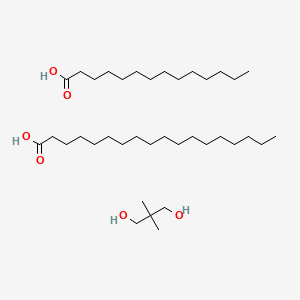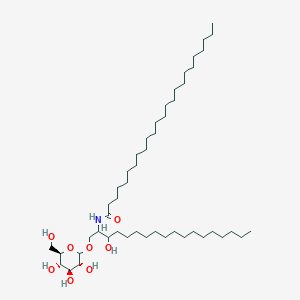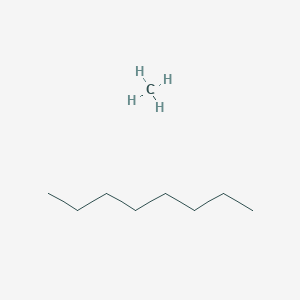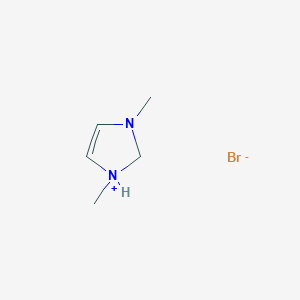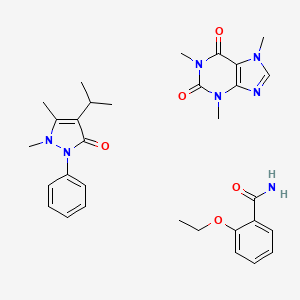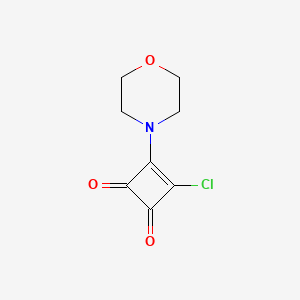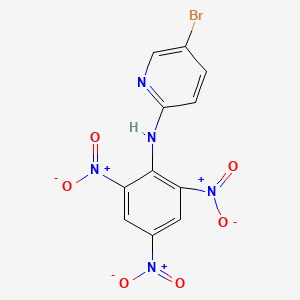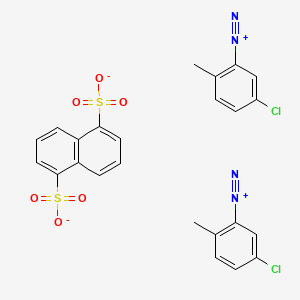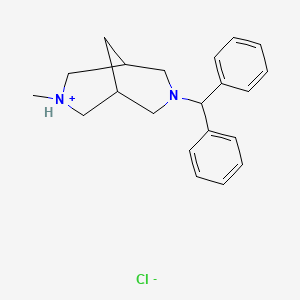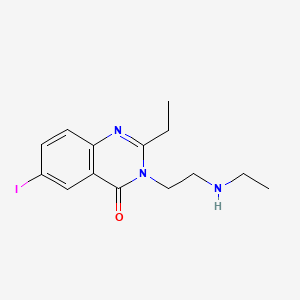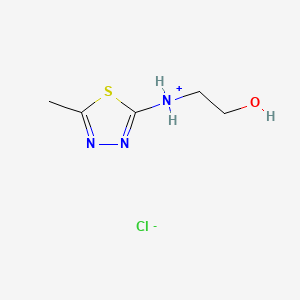
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: A suitable solvent such as ethanol or water.
Catalyst: Hydrochloric acid acts as both a catalyst and a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of 5-methyl-1,3,4-thiadiazole and ethanolamine.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Substituted amino or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: A related compound with similar structural features but different functional groups.
5-Methyl-1,3,4-thiadiazol-2-ol: Another thiadiazole derivative with distinct chemical properties.
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
63503-48-0 |
|---|---|
Fórmula molecular |
C5H10ClN3OS |
Peso molecular |
195.67 g/mol |
Nombre IUPAC |
2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H |
Clave InChI |
KHIOKHVYMBVPTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)[NH2+]CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


